molecular formula C12H9Br2N B2592992 Bis(2-bromophenyl)amine CAS No. 67242-17-5

Bis(2-bromophenyl)amine

Cat. No.: B2592992
CAS No.: 67242-17-5
M. Wt: 327.019
InChI Key: BJPIBICIVXDVHC-UHFFFAOYSA-N
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Description

Bis(2-bromophenyl)amine: is an organic compound with the molecular formula C12H9Br2N It is characterized by the presence of two bromine atoms attached to a diphenylamine structure

Scientific Research Applications

Chemistry: Bis(2-bromophenyl)amine is used as a building block in organic synthesis, particularly in the formation of polycyclic aromatic compounds .

Biology and Medicine: Research into its potential biological activities is ongoing, with studies exploring its interactions with various biological targets.

Industry: It is used in the production of dyes, pigments, and other materials that require brominated aromatic compounds .

Mechanism of Action

While the specific mechanism of action for bis(2-bromophenyl)amine is not explicitly mentioned in the search results, it’s known that amines can undergo electrochemical oxidation, which is an essential alternative to conventional chemical transformations .

Safety and Hazards

Bis(2-bromophenyl)amine is considered hazardous and can cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

Bis(2-bromophenyl)amine has been used in the synthesis of substituted acridines through the addition of terminal acetylenes . This approach to acridine synthesis has not been observed previously and holds a great deal of potential for future synthetic and mechanistic insight .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromophenyl)amine typically involves the reaction of 2-bromoaniline with 2-bromoiodobenzene in the presence of a palladium catalyst. The reaction is carried out in an anhydrous toluene solvent with sodium tert-butoxide as a base. The mixture is heated to 150°C in a microwave reactor for about 30 minutes .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Bis(2-bromophenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Diamine Bases: Used in cyclization reactions.

    Anhydrous Solvents: Such as toluene, to maintain reaction conditions.

Major Products Formed:

    Acridines: Formed through cyclization reactions.

    Biphenyl Derivatives: Formed through coupling reactions.

Comparison with Similar Compounds

Uniqueness: Bis(2-bromophenyl)amine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for creating complex aromatic structures.

Properties

IUPAC Name

2-bromo-N-(2-bromophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2N/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPIBICIVXDVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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